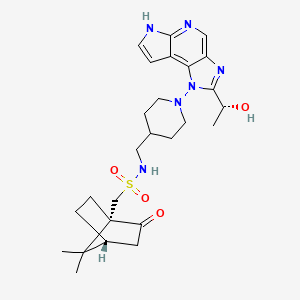
Jak1-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1). Janus kinase 1 is a member of the Janus kinase family, which plays a crucial role in cytokine-mediated signaling pathways. These pathways are involved in various biological processes, including immune response, inflammation, and cell growth. Inhibition of Janus kinase 1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Métodos De Preparación
The synthesis of Jak1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of reagents such as halogenating agents, protecting groups, and coupling reagents. Industrial production methods may involve optimization of these synthetic steps to improve yield and purity .
Análisis De Reacciones Químicas
Jak1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce different functional groups at specific positions .
Aplicaciones Científicas De Investigación
Jak1-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors. In biology, it is used to investigate the role of Janus kinase 1 in various cellular processes, including cytokine signaling and immune response. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has applications in the pharmaceutical industry for the development of new Janus kinase inhibitors .
Mecanismo De Acción
Jak1-IN-11 exerts its effects by selectively inhibiting Janus kinase 1. The compound binds to the ATP-binding site of Janus kinase 1, preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the Janus kinase/signal transducer and activator of transcription signaling pathway, leading to a reduction in cytokine-mediated inflammatory responses. The molecular targets and pathways involved include various cytokine receptors and their associated signaling cascades .
Comparación Con Compuestos Similares
Jak1-IN-11 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase family members, such as Janus kinase 2 and Janus kinase 3. Similar compounds include other Janus kinase inhibitors like tofacitinib, ruxolitinib, and baricitinib. While these compounds also inhibit Janus kinase family members, this compound demonstrates a higher selectivity for Janus kinase 1, making it a valuable tool for studying Janus kinase 1-specific signaling pathways and for developing targeted therapies with potentially fewer off-target effects .
Propiedades
Fórmula molecular |
C26H36N6O4S |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N-[[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C26H36N6O4S/c1-16(33)24-30-20-14-28-23-19(5-9-27-23)22(20)32(24)31-10-6-17(7-11-31)13-29-37(35,36)15-26-8-4-18(12-21(26)34)25(26,2)3/h5,9,14,16-18,29,33H,4,6-8,10-13,15H2,1-3H3,(H,27,28)/t16-,18-,26-/m1/s1 |
Clave InChI |
CMZLROFEPZYUSV-LBISXTPBSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)C[C@@]56CC[C@@H](C5(C)C)CC6=O)C=CN3)O |
SMILES canónico |
CC(C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)CC56CCC(C5(C)C)CC6=O)C=CN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


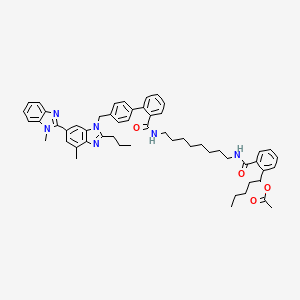
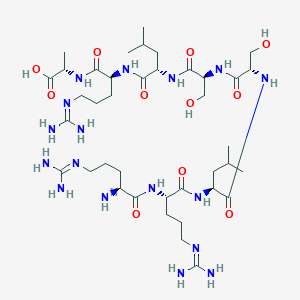


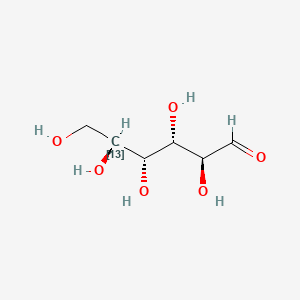
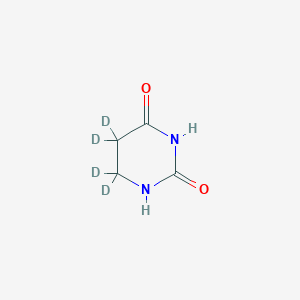


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
